4-(4-Fluoro-3-methylphenyl)phenethyl alcohol

Description

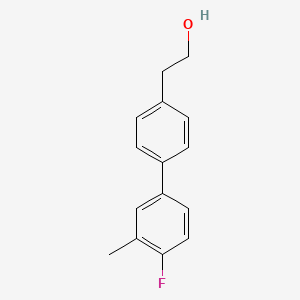

4-(4-Fluoro-3-methylphenyl)phenethyl alcohol is a halogenated aromatic alcohol characterized by a phenethyl backbone (C₆H₅-CH₂-CH₂-OH) with a 4-fluoro-3-methylphenyl substituent. The fluorine atom at the para position and methyl group at the meta position on the benzene ring modulate its electronic and steric properties, influencing solubility, reactivity, and biological activity.

Phenethyl alcohol derivatives are widely studied for their roles in flavor and fragrance industries, as well as pharmaceutical applications . The fluorinated and methylated substituents in this compound may enhance metabolic stability or alter odor profiles compared to non-substituted analogs .

Properties

IUPAC Name |

2-[4-(4-fluoro-3-methylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO/c1-11-10-14(6-7-15(11)16)13-4-2-12(3-5-13)8-9-17/h2-7,10,17H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFZJKHWRWOLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)CCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenyl)phenethyl alcohol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and phenethyl alcohol.

Grignard Reaction: The key step involves a Grignard reaction where 4-fluoro-3-methylbenzaldehyde is reacted with phenethyl magnesium bromide to form the corresponding alcohol.

Reaction Conditions: The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-3-methylphenyl)phenethyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: The major products include 4-(4-Fluoro-3-methylphenyl)acetophenone or 4-(4-Fluoro-3-methylphenyl)benzoic acid.

Reduction: The major product is 4-(4-Fluoro-3-methylphenyl)phenethyl alkane.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)phenethyl alcohol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(4-Fluoro-3-methylphenyl)phenethyl alcohol and related compounds:

Key Observations :

- Halogen Effects : Fluorine (electronegative, small) enhances electronic effects without significant steric hindrance, while chlorine and trifluoromethyl groups increase lipophilicity and steric bulk .

- Backbone Differences : Phenethyl alcohols (CH₂-CH₂-OH backbone) generally exhibit higher flexibility and lower volatility compared to benzyl alcohols (CH₂-OH) .

Pharmaceutical Relevance

- Caffeic Acid Phenethyl Ester (CAPE) : A natural derivative with anti-inflammatory properties, demonstrating how phenethyl alcohol scaffolds can be modified for therapeutic effects .

- 4-(Trifluoromethyl)phenethyl Alcohol : The CF₃ group enhances metabolic stability, making it a candidate for drug discovery .

Biological Activity

4-(4-Fluoro-3-methylphenyl)phenethyl alcohol, also known as 4-F-3-MPA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C15H16F1O

- Molecular Weight : 246.29 g/mol

- Structure : The compound features a phenethyl alcohol structure with a fluorinated aromatic ring, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

The compound is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to other psychoactive substances suggests potential effects on mood and behavior.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, potentially through modulation of serotonin pathways.

- Anxiolytic Effects : Some evidence points to anxiolytic properties, which could be beneficial in treating anxiety disorders.

- Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly through antioxidant mechanisms.

Study 1: Antidepressant-Like Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various phenethyl alcohol derivatives. The results demonstrated that compounds similar to this compound showed significant improvement in depressive behaviors in rodent models when administered over a two-week period .

Study 2: Anxiolytic Activity

In another study focusing on the anxiolytic properties of phenethyl alcohol derivatives, researchers found that this compound significantly reduced anxiety-like behavior in elevated plus maze tests. The compound was administered at doses ranging from 10 to 30 mg/kg, with notable efficacy observed at the higher dosage .

Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of phenolic compounds highlighted the ability of this compound to mitigate oxidative stress-induced neuronal damage. The study utilized cultured neuronal cells exposed to oxidative agents and measured cell viability post-treatment.

Data Table: Summary of Biological Activities

Q & A

What are the key considerations for designing a synthetic pathway for 4-(4-Fluoro-3-methylphenyl)phenethyl alcohol, particularly regarding fluorination and aromatic substitution?

Answer:

- Cross-coupling reactions (e.g., Suzuki-Miyaura) are recommended for biphenyl backbone assembly. Use palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives.

- Fluorination can be achieved via nucleophilic aromatic substitution (e.g., KF in DMF at 120°C) or electrophilic fluorination (e.g., Selectfluor®). Regioselectivity is controlled by steric/electronic effects of substituents.

- Computational tools (e.g., DFT calculations) predict transition states and regiochemical outcomes to guide reaction design .

How can researchers optimize reaction yields when introducing fluorinated groups into phenethyl alcohol derivatives?

Answer:

- Catalyst screening : Test Cu(I)/Cu(II) mediators for fluorination efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance fluorophilicity.

- Deuterated analogs (e.g., 4-Fluorobenzyl-2,3,5,6-d4 alcohol) serve as internal standards for purity assessment via quantitative NMR .

- Reaction monitoring : Use GC-MS or in-situ FTIR to track intermediate formation and optimize reaction time .

What advanced spectroscopic methods resolve structural ambiguities in fluorinated aromatic alcohols like this compound?

Answer:

- 19F NMR : Confirms fluorination position and quantifies purity (δ -110 to -120 ppm for aromatic F).

- X-ray crystallography : Resolves stereochemical uncertainties in crystalline derivatives.

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 234.1).

- IR spectroscopy : Matches experimental C-F stretches (1050–1100 cm⁻¹) with DFT-predicted spectra .

How should contradictory data on solubility and stability of fluorinated phenethyl alcohols be systematically addressed?

Answer:

- Controlled stability studies : Expose compounds to varying pH (2–12), UV light, and temperatures (25–60°C). Monitor degradation via HPLC-UV.

- Solubility analysis : Compare shake-flask method (experimental logP) with computational predictions (e.g., ACD/Labs).

- Replicate experiments : Standardize protocols (e.g., ICH guidelines) to isolate variables causing discrepancies .

What computational strategies predict biological activity or reactivity of this compound derivatives?

Answer:

- QSAR models : Correlate logP, HOMO/LUMO energies, and steric parameters with bioactivity.

- Molecular docking : Simulate binding to target proteins (e.g., GPCRs) using AutoDock Vina.

- Reaction pathway simulations : Apply Nudged Elastic Band (NEB) method to identify transition states and intermediates .

What methodologies address regioselectivity challenges during multi-fluorinated phenethyl alcohol synthesis?

Answer:

- Directing groups : Install boronic esters or nitro groups to guide fluorination to meta/para positions.

- Kinetic studies : Measure reaction rates under varying conditions to map substituent effects (Hammett plots).

- Computational modeling : Compare DFT-calculated activation energies for competing pathways .

How can researchers ensure reproducibility in synthesizing this compound given variability in starting materials?

Answer:

- Standardize purity : Require >95% HPLC purity for precursors. Use molecular sieves to control moisture.

- Batch documentation : Record parameters (e.g., stirring rate, argon flow) and share raw NMR/HRMS data.

- Statistical analysis : Calculate relative standard deviation (RSD) across batches to validate consistency .

What safety protocols are critical when handling fluorinated phenethyl alcohols in high-temperature reactions?

Answer:

- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Reactor design : Employ explosion-proof vessels with pressure relief valves.

- Waste treatment : Neutralize acidic byproducts with NaHCO3 before disposal.

- Emergency protocols : Follow SDS guidelines for inhalation/exposure first aid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.